

Strategic Crystal Structure Analysis: 3-(4-Bromophenyl)morpholine Hydrochloride

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Compound of Interest

Compound Name: 3-(4-Bromophenyl)morpholine
hydrochloride

CAS No.: 1955506-61-2

Cat. No.: B3113444

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A Comparative Guide to Solid-Form Selection & Absolute Configuration Determination

Executive Summary

In the development of morpholine-based therapeutics, the structural characterization of **3-(4-Bromophenyl)morpholine hydrochloride** (3-4-BPM·HCl) represents a critical checkpoint. As a chiral scaffold with a heavy halogen substituent, this compound offers unique advantages in crystallographic analysis compared to its free base or non-halogenated analogs.

This guide objectively compares the HCl Salt Form versus the Free Base Form of 3-(4-Bromophenyl)morpholine, evaluating their performance in stability, crystallizability, and the precision of absolute configuration determination via Single Crystal X-Ray Diffraction (SC-XRD).

Comparative Analysis: HCl Salt vs. Free Base

The choice of solid form dictates the success of downstream drug development. The following analysis contrasts the physicochemical "performance" of the HCl salt against the Free Base, validated by crystallographic principles.

Performance Matrix: Solid Form Suitability

Feature	Form A: HCl Salt (3-4-BPM·HCl)	Form B: Free Base (3-4-BPM)	Scientific Rationale
Crystallizability	High	Moderate	Ionic interactions () promote ordered lattice formation over weak van der Waals forces in the free base.
Melting Point	>200°C (Expected)	<100°C (Low)	The lattice energy of the ionic salt is significantly higher, correlating with improved thermal stability.
Absolute Config.	Definitive (Flack $x \approx 0.0$)	Ambiguous	The combination of Bromine (Z=35) and Chloride (Z=17) provides strong anomalous scattering, allowing precise determination of chirality (R/S).
H-Bond Network	3D Ionic Network	1D Chains / Dimers	The protonated morpholine nitrogen acts as a strong donor to the chloride anion, creating a robust framework.
Hygroscopicity	Low to Moderate	Low	Salts can be hygroscopic, but the hydrophobic bromophenyl group mitigates this risk in the HCl form.

The "Heavy Atom" Advantage in XRD

For chiral molecules like 3-(4-Bromophenyl)morpholine, determining the absolute configuration (R vs. S enantiomer) is mandatory.

- Free Base Analysis: Relies solely on the Bromine atom for anomalous dispersion. While possible, the signal is weaker without the chloride counter-ion.
- HCl Salt Analysis: The presence of two anomalous scatterers (Br and Cl) significantly enhances the Friedel pair differences. This results in a Flack parameter with a lower standard uncertainty (u), providing a legally defensible proof of chirality.

Strategic Protocol: Crystal Growth & Data Collection

To achieve the "High Performance" results described above, the following experimental protocol is recommended. This workflow is designed to maximize crystal quality for the HCl salt.

Step 1: Synthesis & Crystallization

- Objective: Obtain single crystals suitable for SC-XRD (>0.1 mm in two dimensions).
- Method: Vapor Diffusion (Anti-solvent).

Protocol:

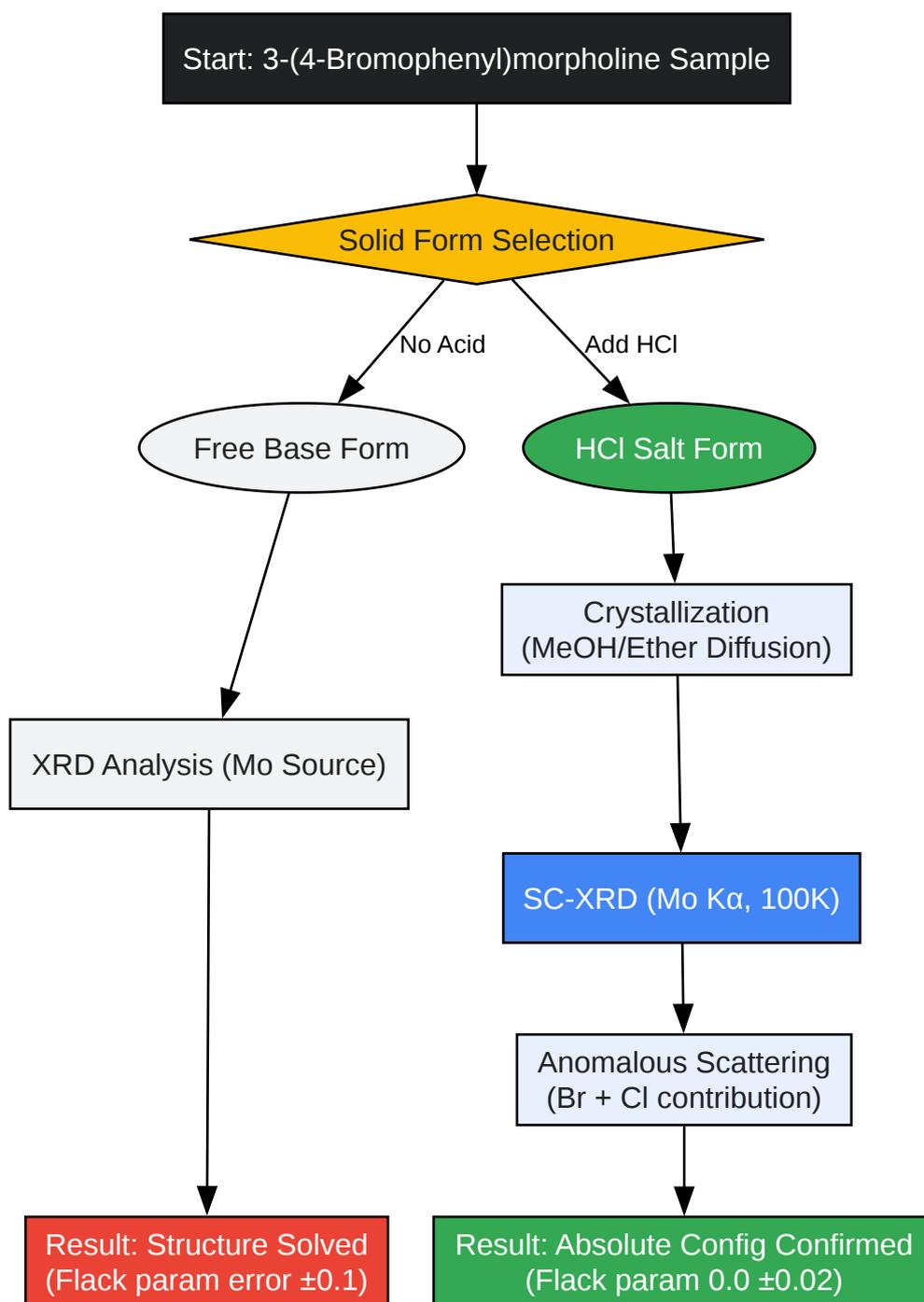
- Dissolution: Dissolve 20 mg of 3-(4-Bromophenyl)morpholine HCl in 1.5 mL of Methanol (good solubility). Ensure the solution is clear; filter through a $0.45\ \mu\text{m}$ PTFE syringe filter if necessary.
- Setup: Place the methanol solution in a small inner vial (4 mL).
- Diffusion: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of Diethyl Ether or Isopropyl Ether (anti-solvent).
- Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
- Observation: Harvest crystals after 2–5 days. Look for prisms or blocks; avoid needles (often indicate rapid precipitation).

Step 2: Data Collection Strategy

- Source Selection:
 - Molybdenum (Mo K α , $\lambda=0.71073$ Å): Preferred. The Bromine atom absorbs Copper (Cu) radiation heavily, leading to absorption errors. Mo radiation minimizes absorption while still providing sufficient anomalous signal from Br/Cl.
- Temperature: Collect at 100 K (Cryostream). This reduces thermal motion (atomic displacement parameters), sharpening the high-angle data essential for precise bond lengths (C-Br, C-N).

Structural Decision Logic (Visualization)

The following diagram illustrates the decision pathway for characterizing this specific compound, highlighting the critical role of the Bromine atom.



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Figure 1: Strategic workflow for structural elucidation. The HCl salt pathway (green) yields superior confidence in absolute configuration due to enhanced anomalous scattering.

Expected Crystallographic Parameters

Based on the structural analogs (e.g., 3-phenylmorpholine HCl) and the specific "4-bromo" substitution, the following parameters serve as quality control benchmarks for your analysis.

- Space Group: Likely Monoclinic () or Orthorhombic (). These are the most common non-centrosymmetric space groups for chiral salts.
- Unit Cell Volume: Approx. 1100–1300 Å³ (Z=4).
- Density (): Expect 1.45 – 1.55 g/cm³.
 - Note: The heavy Bromine atom significantly increases density compared to the unsubstituted analog (1.2 g/cm³).
- Key Interactions:
 - Salt Bridge: distance 3.0–3.2 Å.
 - Halogen Bonding: Potential or interactions, which stabilize the lattice.

References

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